5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an imidazolidinone core, substituted with an isopropylphenyl group and a pyridinylmethyl group, along with a thioxo group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one typically involves a multi-step process:
Formation of the Imidazolidinone Core: This step involves the cyclization of appropriate precursors, such as amino acids or their derivatives, under acidic or basic conditions to form the imidazolidinone ring.
Introduction of the Thioxo Group: The thioxo group is introduced through the reaction of the imidazolidinone intermediate with sulfur-containing reagents, such as thiourea or Lawesson’s reagent.
Substitution with Isopropylphenyl and Pyridinylmethyl Groups: The final step involves the condensation of the imidazolidinone-thioxo intermediate with 4-isopropylbenzaldehyde and 3-pyridinecarboxaldehyde under basic conditions, typically using a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazolidinone ring can be reduced to an imidazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, chlorine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Imidazolidine derivatives.
Substitution: Nitro, halo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals for treating various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The thioxo group and the aromatic rings allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methoxyphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one
- 5-[(4-Chlorophenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one
- 5-[(4-Methylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one
Uniqueness
Compared to these similar compounds, 5-[(4-isopropylphenyl)methylene]-3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.
Properties
IUPAC Name |
(5Z)-5-[(4-propan-2-ylphenyl)methylidene]-3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)16-7-5-14(6-8-16)10-17-18(23)22(19(24)21-17)12-15-4-3-9-20-11-15/h3-11,13H,12H2,1-2H3,(H,21,24)/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSCZEIOQVQPPO-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.